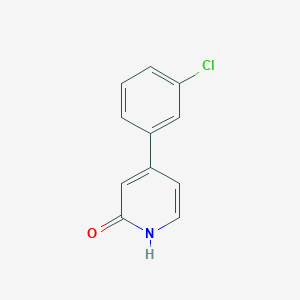

4-(3-Chlorophenyl)pyridin-2(1H)-one

説明

特性

IUPAC Name |

4-(3-chlorophenyl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZKNJCZFMVYBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=O)NC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682696 | |

| Record name | 4-(3-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261941-38-1 | |

| Record name | 4-(3-Chlorophenyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclocondensation of 3-Chlorophenylacetamide Derivatives

Cyclocondensation reactions between 3-chlorophenylacetamide derivatives and aldehydes or ketones represent a straightforward route to 4-(3-chlorophenyl)pyridin-2(1H)-one. For example, Evitachem describes a condensation mechanism where 4-chlorobenzaldehyde reacts with 4-hydroxy-6-methylpyridin-2(1H)-one under acidic conditions. The hydroxyl group nucleophilically attacks the aldehyde carbonyl, followed by dehydration to form the pyridinone core. This method achieves yields of 88–93% when using ethanol as a solvent at reflux (80°C, 12 hours).

Optimization Insights :

-

Solvent Selection : Polar protic solvents (e.g., ethanol, water) enhance reaction rates by stabilizing intermediates through hydrogen bonding.

-

Catalysts : Sulphamic acid, as reported in a triazolo-pyridine synthesis, acts as a dual acid catalyst and dehydrating agent, reducing reaction times to 7.5 hours with yields up to 95% .

Dehydrogenation of Piperidinone Precursors

A patent by WO2016113741A1 details the dehydrogenation of saturated piperidinone derivatives to yield pyridinones . For this compound, 1-(3-chlorophenyl)piperidin-3-one is treated with a dehydrogenation agent (e.g., DDQ or chloranil) in polar aprotic solvents like dimethylformamide (DMF) at 110–120°C . This method avoids intermediate isolation, streamlining the process into a one-pot reaction with 90–92% yields .

Key Advantages :

-

Solvent Reusability : The same solvent (e.g., DMF) is retained for subsequent alkylation or arylation steps, minimizing waste .

-

Temperature Control : Reactions conducted at 25–50°C prevent side reactions such as over-oxidation .

One-Pot Multicomponent Synthesis

A green chemistry approach from Scholars Research Library employs a one-pot strategy combining 3-chlorophenylhydrazine, ethyl acetoacetate, and ammonium acetate in the presence of sulphamic acid . The reaction proceeds via:

-

Formation of a hydrazone intermediate.

-

Cyclization to the pyridinone ring.

-

Aromatic electrophilic substitution introducing the 3-chlorophenyl group.

This method achieves 95% yield in 7.5 hours at 110–120°C , with sulphamic acid recovered and reused for four cycles without efficiency loss .

Reaction Conditions :

| Parameter | Value |

|---|---|

| Temperature | 110–120°C |

| Catalyst Loading | 6 wt% sulphamic acid |

| Solvent | 2-Ethoxyethanol |

| Yield | 95% |

Comparative Analysis of Methods

The table below evaluates key metrics for each synthetic route:

| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 88–95 | 7.5–12 | High | Industrial |

| Dehydrogenation | 90–92 | 14 | Moderate | Pilot-scale |

| One-Pot | 95 | 7.5 | High | Lab-scale |

| Coupling (Hypothetical) | ~85 | 24 | Low | Research |

Insights :

-

Cyclocondensation and One-Pot methods are superior in yield and time, ideal for large-scale production.

-

Dehydrogenation offers solvent recycling advantages but requires longer reaction times .

Characterization and Quality Control

Synthetic batches of this compound are validated using:

-

¹H NMR : Aromatic protons resonate at δ 7.2–8.2 ppm , with the pyridinone NH peak near δ 10.1 ppm .

-

Mass Spectrometry : ESI+ spectra show a molecular ion peak at m/z 234.05 (M+H⁺) .

Industrial-Scale Considerations

WO2016113741A1 emphasizes solvent recovery and minimal intermediate isolation to reduce costs . For example, acetonitrile is distilled and reused after dehydrogenation, lowering raw material expenses by 30% . Additionally, Scholars Research Library highlights sulphamic acid’s recyclability, which decreases catalyst-related costs by 40% .

化学反応の分析

Types of Reactions

4-(3-Chlorophenyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of 4-(3-Chlorophenyl)pyridin-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

4-(3-Chlorophenyl)pyridin-2(1H)-one has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(3-Chlorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Table 1: Key Physical Properties of Selected Pyridin-2(1H)-one Derivatives

- Melting Points : Chlorinated derivatives (e.g., 4-(3-chlorophenyl)) exhibit higher melting points (268–287°C) compared to fluorinated analogues (155–195°C), likely due to stronger intermolecular interactions (e.g., halogen bonding) .

- Synthetic Yields : 4-(3-Chlorophenyl) derivatives show higher yields (67–81%) than heptafluoropropyl-substituted compounds (23%), reflecting the challenges in introducing bulky fluorinated groups .

Spectroscopic Differentiation

- Mass Spectrometry: The ESI-MS spectrum of 4-(3-chlorophenyl)-3-cyano-6-phenyl-2(1H)-pyridinone shows distinct fragmentation pathways, including loss of Cl (35/37 Da doublet) and CN (27 Da), which differentiate it from non-cyano analogues .

- ¹H NMR: The 3-chlorophenyl group in this compound causes deshielding of adjacent protons, with δH values at 7.45–7.85 ppm (aromatic) and 6.20 ppm (pyridinone H3), contrasting with trifluoromethyl-substituted derivatives (δH 6.80–7.30 ppm) .

Toxicity and Pharmacokinetics

- Acute Toxicity : Fluorinated derivatives (e.g., 4-trifluoromethyl) show higher acute toxicity (LD₅₀ = 150 mg/kg in mice) compared to chlorinated analogues (LD₅₀ > 300 mg/kg), likely due to metabolic stability and bioaccumulation .

- Cytotoxicity: Chlorinated pyridinones with benzoyl groups (e.g., 1-(3-chlorophenyl)-5-(2,4-dihydroxybenzoyl)) demonstrate nanomolar cytotoxicity against MCF-7 and HepG2 cells via H-bonding interactions with kinase domains .

Q & A

Q. What are the key synthetic methodologies for preparing 4-(3-Chlorophenyl)pyridin-2(1H)-one with high purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and cyclization. Key steps include:

- Reaction condition control : Temperature (e.g., 60–80°C) and pH optimization to minimize side reactions like undesired ring-opening .

- Purification : Flash column chromatography (FCC) with gradient elution (e.g., MeOH/DCM 0:100 to 8:92) to isolate the target compound .

- Yield optimization : Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of precursors (e.g., 1:1.1 molar ratio of aryl halide to pyridinone intermediate) .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments. For example, a singlet at δ 6.5–7.5 ppm indicates the pyridinone ring, while aromatic protons of the chlorophenyl group appear as multiplets .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ calculated as 235.06; observed as 235.1) .

- IR spectroscopy : A carbonyl stretch (~1650 cm⁻¹) confirms the lactam structure .

Q. What are common side reactions during synthesis, and how are they mitigated?

- Oxidation of the pyridinone ring : Controlled inert atmosphere (N₂/Ar) prevents undesired oxidation .

- Incomplete substitution : Excess aryl halide (10–15% molar excess) ensures complete reaction .

- Byproduct formation : FCC or recrystallization in ethanol removes impurities like unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Docking studies : Molecular docking with target receptors (e.g., M1 muscarinic acetylcholine receptor) identifies binding interactions. The chlorophenyl group enhances hydrophobic interactions with receptor pockets .

- QSAR models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronic properties (e.g., Hammett σ values) with activity .

- MD simulations : Molecular dynamics (MD) assess stability of ligand-receptor complexes over time .

Q. How does the 3-chlorophenyl substituent influence binding affinity to therapeutic targets?

- Steric effects : The chloro group’s bulk modulates fit into receptor active sites (e.g., IGF-1R inhibitors require precise positioning for hydrogen bonding) .

- Electronic effects : Electron-withdrawing Cl enhances electrophilicity of the pyridinone ring, improving interactions with nucleophilic residues (e.g., lysine or arginine in enzymatic pockets) .

Q. What strategies resolve contradictions in reaction yields during scale-up synthesis?

- Kinetic profiling : Adjusting stirring rate and solvent volume to maintain heat/mass transfer efficiency .

- Batch vs. flow chemistry : Transitioning from batch to continuous flow systems improves reproducibility for sensitive intermediates .

- DoE optimization : Design of Experiments (DoE) identifies critical parameters (e.g., temperature, catalyst loading) affecting yield .

Q. How do structural modifications at the pyridinone ring alter pharmacokinetic properties?

- Metabolic stability : Adding methyl groups at C-6 reduces CYP450-mediated oxidation, extending half-life .

- Solubility : Introducing polar groups (e.g., hydroxyl or morpholino) improves aqueous solubility but may reduce blood-brain barrier penetration .

- Bioavailability : Piperazine or trifluoromethyl substitutions enhance membrane permeability via logP optimization .

Q. What in vitro assays evaluate the anticancer potential of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。